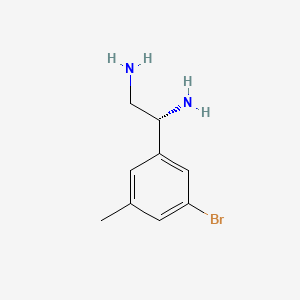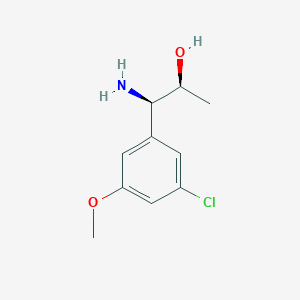
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research and application in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-chloro-5-ethoxyphenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
Clé InChI |
JJLCKMOXKAGQHK-WKEGUHRASA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Cl)OC)N)O |
SMILES canonique |
CC(C(C1=CC(=CC(=C1)Cl)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



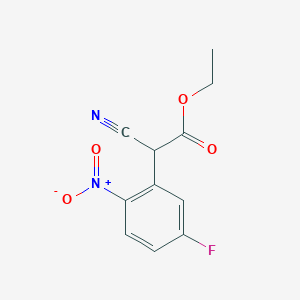

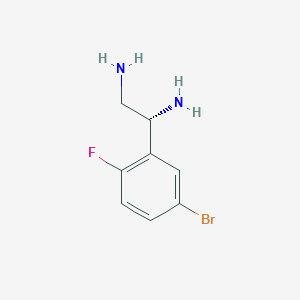
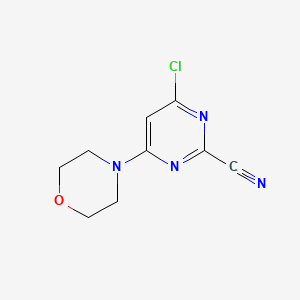
![1-Phenyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15237130.png)

![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
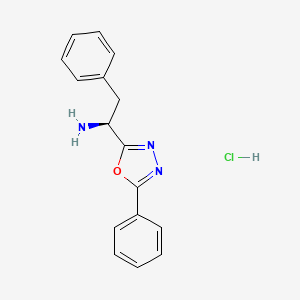
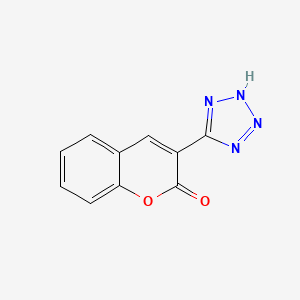
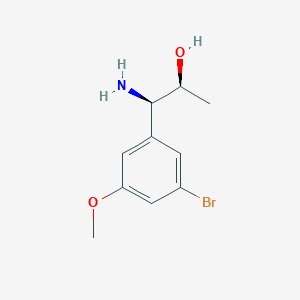

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
